N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide is a synthetic organic compound belonging to the class of naphthofurans. This compound is characterized by a naphthofuran core structure with a carboxamide group attached to a 2,6-diethylphenyl substituent. Naphthofurans are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide typically involves the annulation of naphthols with various reagents. One common method includes the cycloaddition reactions such as [3 + 2] and [4 + 1] cycloadditions, as well as Diels–Alder reactions . Intramolecular transannulation, Friedel-Crafts reactions, Wittig reactions, and Claisen rearrangements are also employed under various conditions to achieve the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction parameters, such as temperature and pressure, are crucial in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as anticancer and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific biological pathways.
Industry: Utilized in the development of new materials and compounds with specific properties .
Mechanism of Action
The mechanism of action of N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-(2,6-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide: Similar structure with methyl groups instead of ethyl groups.
Naphtho[2,1-b6,5-b’]difuran derivatives: Compounds with similar naphthofuran core structures but different substituents
Uniqueness
N-(2,6-diethylphenyl)naphtho[2,1-b]furan-2-carboxamide is unique due to its specific 2,6-diethylphenyl substituent, which can influence its chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H21NO2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
N-(2,6-diethylphenyl)benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H21NO2/c1-3-15-9-7-10-16(4-2)22(15)24-23(25)21-14-19-18-11-6-5-8-17(18)12-13-20(19)26-21/h5-14H,3-4H2,1-2H3,(H,24,25) |
InChI Key |
WSQWKFFAROAGPM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.